Phenmedipham-ethyl
Overview
Description
Phenmedipham-ethyl is a carbamate herbicide widely used in agriculture to control broadleaf weeds. It is particularly effective in sugar beet crops. The compound is known for its selective action, targeting weeds while sparing the crop plants. Its chemical name is ethyl 3-(3-methylcarbaniloyloxy)carbanilate, and it has the molecular formula C17H18N2O4 .
Mechanism of Action
Target of Action
Phenmedipham-ethyl primarily targets the photosystem II (PS II) in plants . This system plays a crucial role in the photosynthesis process, which is essential for the growth and survival of plants. By targeting PS II, this compound disrupts the photosynthesis process, leading to the death of the plant .
Mode of Action
This compound inhibits photosynthesis by disrupting the electron transport at the photosystem II (PS II) receptor site . It acts by disrupting carbon dioxide fixation, negatively influencing the production of intermediary energy components such as ATP and NADPH . It is a contact herbicide, meaning it is absorbed through the leaves of plants with translocation primarily in the apoplast .
Biochemical Pathways
The biochemical pathway of this compound involves its initial hydrolysis of the central amide carbamate linkage to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine . The degradation of 4-methyl catechol proceeds via 2-hydroxy-5-methyl-6-oxohexa-2, 4-dienoate through meta cleavage ring processes .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . . These properties impact the bioavailability of this compound in the environment.
Result of Action
The result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the energy it needs to grow and survive . This makes this compound effective for the control of broad-leaved weeds .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is sensitive to environmental stress factors and for some xenobiotics, it may lead to a reduction in its activity . Furthermore, this compound is moderately toxic to most aquatic and terrestrial fauna and flora , indicating that its action, efficacy, and stability can be influenced by the presence of other organisms in the environment.
Biochemical Analysis
Biochemical Properties
Phenmedipham-ethyl interacts with various enzymes, proteins, and other biomolecules. For instance, a bacterial strain named Ochrobactrum anthropi NC-1 was found to utilize this compound as the sole carbon source and energy for growth . The strain degraded this compound by a pathway involving its initial hydrolysis of their central amide carbamate linkage to yield m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to disrupt photosynthetic electron transport at the photosystem II (PS II) receptor site . This disruption negatively influences the production of intermediary energy components such as ATP and NADPH 2 and disrupts CO2 fixation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One of these mechanisms involves the hydrolysis of the central amide carbamate linkage of this compound . This process results in the formation of m-aminophenol via methyl-N-(3-hydroxyphenyl) carbamate and m-toluidine .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a bacterial strain named Ochrobactrum anthropi NC-1 was found to degrade more than 98.5% of this compound (2 mM) within 168 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, the degradation of this compound by Ochrobactrum anthropi NC-1 involves the hydrolysis of the central amide carbamate linkage of this compound .
Transport and Distribution
Given its low aqueous solubility and low volatility, it is not generally expected to leach to groundwaters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenmedipham-ethyl is synthesized through a multi-step process involving the reaction of 3-methylphenyl isocyanate with 3-aminophenyl ethyl carbonate. The reaction typically occurs in the presence of a solvent like dichloromethane and a catalyst such as triethylamine. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating solvent recovery and waste minimization techniques .
Chemical Reactions Analysis
Types of Reactions: Phenmedipham-ethyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phenmedipham and ethanol.
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Phenmedipham and ethanol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted carbamates.
Scientific Research Applications
Phenmedipham-ethyl has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on plant physiology, particularly its role in inhibiting photosynthesis.
Industry: Employed in the formulation of herbicides for agricultural use, contributing to weed management and crop protection
Comparison with Similar Compounds
- Phenmedipham
- Desmedipham
- Ethofumesate
- Carbaryl
Properties
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEFZZKZBYQFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075009 | |
Record name | Phenmedipham-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13684-44-1 | |
Record name | Phenmedipham-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenmedipham-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13684-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENMEDIPHAM-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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